molecular formula C8H4Cl2 B3385708 1,3-Dichloro-2-ethynylbenzene CAS No. 6575-25-3

1,3-Dichloro-2-ethynylbenzene

Cat. No.: B3385708
CAS No.: 6575-25-3
M. Wt: 171.02 g/mol
InChI Key: MBZVWRBXABOVIF-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-ethynylbenzene: is an organic compound with the molecular formula C8H4Cl2 It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 3 positions, and an ethynyl group is substituted at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-2-ethynylbenzene can be synthesized through several methods, including electrophilic aromatic substitution and multistep synthesis. One common method involves the following steps:

    Electrophilic Aromatic Substitution: The benzene ring undergoes electrophilic substitution where chlorine atoms are introduced at the 1 and 3 positions. This can be achieved using chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3).

    Sonogashira Coupling: The ethynyl group is introduced at the 2 position through a Sonogashira coupling reaction. This involves the reaction of 1,3-dichlorobenzene with an ethynylating agent such as trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution followed by Sonogashira coupling. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-ethynylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation to form alkenes or alkanes.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alkanes.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of compounds with different functional groups replacing chlorine atoms.

    Addition: Formation of alkenes or alkanes from the ethynyl group.

    Oxidation: Formation of ketones or carboxylic acids.

Scientific Research Applications

Organic Synthesis

1,3-Dichloro-2-ethynylbenzene serves as a building block in organic synthesis. It is utilized to create more complex molecules through various reactions:

  • Substitution Reactions : The chlorine atoms can be replaced with other functional groups via nucleophilic aromatic substitution.
  • Addition Reactions : The ethynyl group can participate in addition reactions, leading to the formation of alkenes or alkanes.
  • Polymerization : It can undergo polymerization to form heat-resistant materials and polymers with unique properties .

Biological Research

Research has investigated the biological activity of this compound, focusing on its interactions with biomolecules. Studies have shown potential applications in drug development, where it may act as a pharmacophore in medicinal chemistry .

Material Science

In material science, this compound is used to develop specialty chemicals and materials with specific properties. Its derivatives are employed in creating polymers that exhibit unique thermal and mechanical characteristics, making them suitable for applications such as:

  • Catalysts
  • Sensors
  • Optical materials

The polymers derived from this compound have been studied for their potential use in solar cells and electrochromic devices .

Data Table: Applications Summary

Application AreaSpecific UsesKey Findings
Organic SynthesisBuilding block for complex moleculesEffective in substitution and addition reactions
Biological ResearchDrug development potentialInvestigated for interactions with biomolecules
Material ScienceProduction of specialty chemicalsUsed in polymers with unique thermal properties
PolymerizationHeat-resistant materialsPolymers show promise in sensors and catalysts

Case Study 1: Polymer Development

A study highlighted the polymerization of diethynylarenes, including derivatives of this compound. The resulting polymers exhibited properties suitable for use as catalysts and humidity sensors. The research emphasized the importance of intramolecular structure on the physical properties of these materials .

Research into the biological activity of this compound revealed its potential as a lead compound for developing new pharmaceuticals. The compound demonstrated interactions with specific biomolecular targets, suggesting avenues for further exploration in medicinal chemistry .

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-ethynylbenzene involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the chlorine atoms can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity with different targets.

Comparison with Similar Compounds

1,3-Dichloro-2-ethynylbenzene can be compared with other similar compounds such as:

    1,3-Dichlorobenzene: Lacks the ethynyl group, making it less reactive in certain addition reactions.

    2-Ethynyl-1,3-dichlorobenzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.

    1,3-Dichloro-2-propynylbenzene:

Biological Activity

1,3-Dichloro-2-ethynylbenzene (C8H4Cl2) is a chlorinated aromatic compound that has garnered interest for its potential biological activities and applications in organic synthesis. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biomolecules, and implications for medicinal chemistry.

This compound is characterized by its ethynyl group and two chlorine substituents on the benzene ring. It can be synthesized through various methods including nucleophilic aromatic substitution reactions and palladium-catalyzed coupling reactions. The compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules used in pharmaceuticals and agrochemicals .

PropertyValue
Molecular FormulaC8H4Cl2
Molecular Weight175.02 g/mol
Boiling Point78 °C (at 15 Torr)
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound's ethynyl group participates in π-π interactions with aromatic systems, while the chlorine atoms can engage in halogen bonding. These interactions may influence the compound's reactivity and binding affinity with different biological targets .

Toxicity and Safety

This compound is classified as harmful if swallowed and can cause skin irritation. Safety data indicate that it poses risks associated with acute toxicity and requires careful handling in laboratory settings .

Case Studies and Research Findings

  • Antimicrobial Activity : Research has indicated that chlorinated compounds exhibit varying degrees of antimicrobial activity. A study demonstrated that derivatives of dichlorobenzene compounds could inhibit the growth of certain bacterial strains, suggesting potential applications in developing antimicrobial agents .
  • Cancer Research : Investigations into the structure-activity relationship (SAR) of chlorinated compounds have shown that modifications to the benzene ring can enhance selectivity towards cancer cell lines. For instance, conjugates involving chlorinated phenyl groups have been explored for targeting estrogen receptors in breast cancer cells .
  • Enzyme Inhibition : A series of studies have evaluated the inhibitory effects of chlorinated compounds on carbonic anhydrases (CA), which are crucial enzymes in various physiological processes. Compounds similar to this compound have been shown to exhibit significant inhibitory activity against specific isoforms of CA, indicating their potential as therapeutic agents .

Table 2: Biological Activity Summary

Study FocusFindingsReference
Antimicrobial ActivityInhibition of bacterial growth
Cancer ResearchEnhanced selectivity towards cancer cells
Enzyme InhibitionSignificant inhibition of carbonic anhydrases

Properties

IUPAC Name

1,3-dichloro-2-ethynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2/c1-2-6-7(9)4-3-5-8(6)10/h1,3-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZVWRBXABOVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301884
Record name Benzene, 1,3-dichloro-2-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6575-25-3
Record name Benzene, 1,3-dichloro-2-ethynyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6575-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3-dichloro-2-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dichloro-2-ethynylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a mixture of tosyl azide (2.70 g, 32 mmol) and K2CO3 (4.74 g, 34.3 mmol) in dry acetonitrile (20 mL) was added dropwise a solution of dimethyl 2-(oxopropyl)-phosphonate (1.89 mL, 2.27 g, 13.7 mmol) in acetonitrile (5 mL) then the mixture was stirred at ambient temperature for 3 h. To this mixture was added dropwise a solution of 2,6-dichlorobenzaldehyde (2.0 g, 11.4 mmol) in methanol (15 mL), and the resulting mixture stirred at ambient temperature for 18 h. The solvent was removed under reduced pressure, and the residue stirred with ethyl acetate and sat. ammonium chloride. This mixture was filtered to remove insolubles, and the filtrate separated. The aqueous phase was re-extracted with ethyl acetate, and the combined organic layers were dried, filtered, and the was solvent removed under reduced pressure. The residue was purified by chromatography using a gradient of 0-20% hexane/ethyl acetate to afford 2,6-dichlorophenylacetylene.
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
4.74 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
dimethyl 2-(oxopropyl)-phosphonate
Quantity
1.89 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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